molecular formula C20H24N2O3 B11114445 N-benzyl-N'-[4-(pentyloxy)phenyl]ethanediamide

N-benzyl-N'-[4-(pentyloxy)phenyl]ethanediamide

Cat. No.: B11114445
M. Wt: 340.4 g/mol
InChI Key: GRSXWEKTJRYTRL-UHFFFAOYSA-N
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Description

N-BENZYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE: is an organic compound with the molecular formula C21H26N2O4 It is a derivative of ethanediamide, featuring a benzyl group and a pentyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE typically involves the following steps:

    Formation of the Benzylamine Intermediate: Benzylamine is reacted with 4-pentyloxybenzaldehyde in the presence of a reducing agent such as sodium borohydride to form N-benzyl-4-pentyloxybenzylamine.

    Amidation Reaction: The intermediate is then reacted with ethanediamide under acidic or basic conditions to form the final product, N-BENZYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and pentyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or pentyloxy derivatives.

Scientific Research Applications

N-BENZYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-N’-[4-(pentyloxy)phenyl]ethanediamide
  • N-[4-(pentyloxy)phenyl]-N’-(2-thienylmethyl)ethanediamide
  • 4-Pentyloxybenzoic acid

Uniqueness

N-BENZYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE is unique due to its specific combination of benzyl and pentyloxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-benzyl-N'-(4-pentoxyphenyl)oxamide

InChI

InChI=1S/C20H24N2O3/c1-2-3-7-14-25-18-12-10-17(11-13-18)22-20(24)19(23)21-15-16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14-15H2,1H3,(H,21,23)(H,22,24)

InChI Key

GRSXWEKTJRYTRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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